molecular formula C8H14N4O B1528525 1-(2-methoxyethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine CAS No. 1481032-08-9

1-(2-methoxyethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine

Cat. No.: B1528525
CAS No.: 1481032-08-9
M. Wt: 182.22 g/mol
InChI Key: GNMSTEOVIGIVCR-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine is a useful research compound. Its molecular formula is C8H14N4O and its molecular weight is 182.22 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound “1-(2-methoxyethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine” belongs to the class of triazoles . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Mode of Action

Triazoles, in general, are known to interact with their targets through non-covalent bonds, which can induce broad-spectrum biological activities . The specificity of the action of these inhibitors is often attributed to the selective binding at a given site in the system .

Biochemical Pathways

Triazoles have been found to affect a variety of biochemical pathways due to their ability to interact with different enzymes and receptors . They have been associated with antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . .

Result of Action

Triazoles have been associated with a variety of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Properties

IUPAC Name

1-(2-methoxyethyl)-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-13-5-4-12-8-2-3-9-6-7(8)10-11-12/h9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMSTEOVIGIVCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(CNCC2)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1481032-08-9
Record name 1-(2-methoxyethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methoxyethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine
Reactant of Route 2
1-(2-methoxyethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine
Reactant of Route 3
1-(2-methoxyethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine
Reactant of Route 4
1-(2-methoxyethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine
Reactant of Route 5
1-(2-methoxyethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine
Reactant of Route 6
Reactant of Route 6
1-(2-methoxyethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine

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